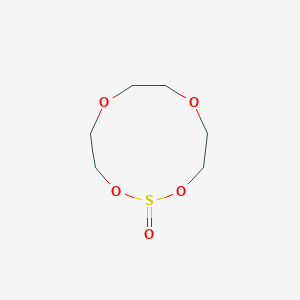
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide is a heterocyclic compound with the molecular formula C₆H₁₂O₅S It features a unique structure with four oxygen atoms and one sulfur atom incorporated into an eleven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing the necessary oxygen and sulfur atoms. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired ring structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Scientific Research Applications
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Another heterocyclic compound with a similar structure but a different ring size.
1,3,5-Trithiane: A sulfur-containing heterocycle with a different arrangement of sulfur and carbon atoms.
Crown Ethers: Compounds with multiple oxygen atoms in a ring structure, similar to 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide.
Uniqueness
This compound is unique due to its specific arrangement of oxygen and sulfur atoms in an eleven-membered ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific interactions with other molecules.
Properties
CAS No. |
27712-99-8 |
|---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1,3,6,9-tetraoxa-2λ4-thiacycloundecane 2-oxide |
InChI |
InChI=1S/C6H12O5S/c7-12-10-5-3-8-1-2-9-4-6-11-12/h1-6H2 |
InChI Key |
CCLVXPAZWQBGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOS(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


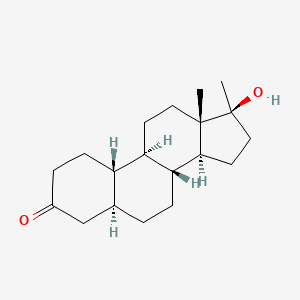
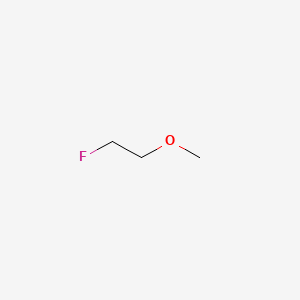
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
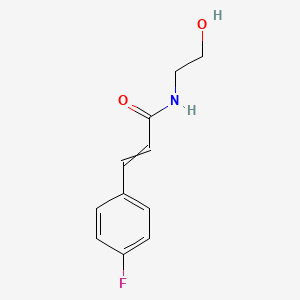
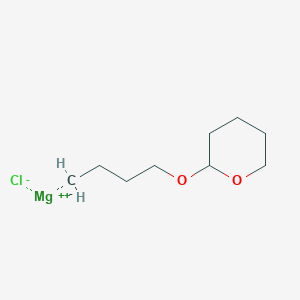

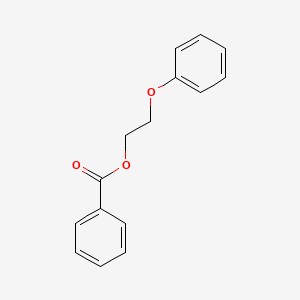
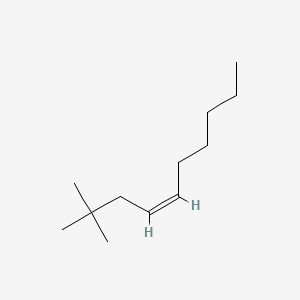
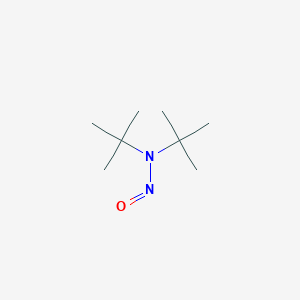
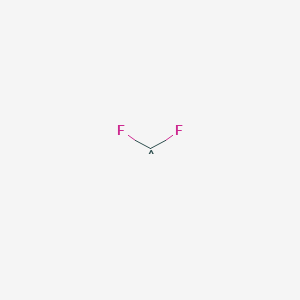

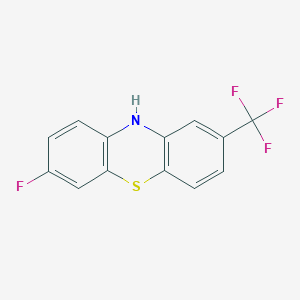
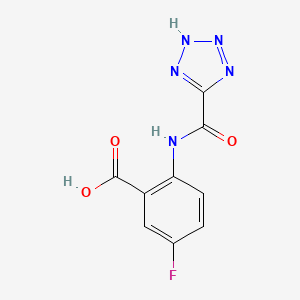
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
